molecular formula C13H16N4OS B2693277 (E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide CAS No. 2411325-74-9

(E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide

Cat. No. B2693277
CAS RN: 2411325-74-9
M. Wt: 276.36
InChI Key: BBMMHYTZGKRTCR-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide, also known as BTDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a fluorescent probe that has been used for the detection of reactive oxygen species (ROS) in biological systems.

Mechanism of Action

(E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide is a specific and sensitive probe for the detection of ROS due to its unique mechanism of action. When (E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide reacts with ROS, it undergoes an oxidation reaction, resulting in the formation of a fluorescent product. The fluorescence intensity is directly proportional to the amount of ROS present in the biological system.
Biochemical and Physiological Effects:
(E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide has been shown to be non-toxic and non-cytotoxic to living cells and tissues. It has been used for the detection of ROS in various biological systems, including cancer cells, neuronal cells, and zebrafish embryos. (E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide has also been used to study the effects of antioxidants and ROS scavengers on biological systems.

Advantages and Limitations for Lab Experiments

(E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide has several advantages over other ROS probes, including its high sensitivity, specificity, and stability. It is also easy to use and can be applied to various biological systems. However, (E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide has some limitations, including its limited solubility in aqueous solutions and its potential interference with other fluorescent probes.

Future Directions

There are several future directions for the use of (E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide in scientific research. One potential application is the development of (E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide-based biosensors for the detection of ROS in real-time. Another direction is the use of (E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide in the study of ROS-mediated signaling pathways in biological systems. Additionally, (E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide can be used in the development of new drugs for the treatment of diseases associated with ROS dysregulation.
Conclusion:
In conclusion, (E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide is a useful fluorescent probe for the detection of ROS in biological systems. Its unique mechanism of action, high sensitivity, and specificity make it an attractive tool for scientific research. Despite its limitations, (E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide has several advantages over other ROS probes and has potential applications in various fields. Further research is needed to explore the full potential of (E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide in scientific research.

Synthesis Methods

The synthesis of (E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide involves the reaction of 2,1,3-benzothiadiazole-4-carbaldehyde with N,N-dimethyl-1,3-propanediamine in the presence of acetic acid and acetic anhydride. The product is then purified by column chromatography to obtain (E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide in high yield and purity.

Scientific Research Applications

(E)-N-(2,1,3-Benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide has been widely used as a fluorescent probe for the detection of ROS in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes, including aging, inflammation, and cancer. The detection of ROS in living cells and tissues is essential for understanding the underlying mechanisms of these processes.

properties

IUPAC Name

(E)-N-(2,1,3-benzothiadiazol-4-ylmethyl)-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-17(2)8-4-7-12(18)14-9-10-5-3-6-11-13(10)16-19-15-11/h3-7H,8-9H2,1-2H3,(H,14,18)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMMHYTZGKRTCR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(2,1,3-benzothiadiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide

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